Home > Products > Screening Compounds P28773 > 27-Oxo-fusidicAcid
27-Oxo-fusidicAcid -

27-Oxo-fusidicAcid

Catalog Number: EVT-14221724
CAS Number:
Molecular Formula: C31H46O7
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fusidic acid is primarily obtained from the fermentation of the fungus Fusidium coccineum. The classification of 27-Oxo-fusidic Acid falls under the category of antibiotics, specifically those that target bacterial protein synthesis. It is recognized as a secondary metabolite, which plays a crucial role in the biological activity and therapeutic applications of fusidic acid derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of 27-Oxo-fusidic Acid typically involves the oxidation of fusidic acid. This transformation can be achieved using various oxidizing agents, including potassium permanganate or chromium trioxide, under controlled laboratory conditions. The reaction parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity .

In industrial settings, the process begins with the fermentation of Fusidium coccineum to produce fusidic acid, which is then subjected to chemical oxidation. This large-scale production may also include purification steps like recrystallization or chromatography to isolate 27-Oxo-fusidic Acid in high purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for 27-Oxo-fusidic Acid is C31H46O7C_{31}H_{46}O_{7}. Its structure features a fused steroid-like framework with an oxo group at the 27-position. The InChI representation for this compound is:

\text{InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

The InChI Key is OZMOUWFCJHVIQT-CEDPPNKGSA-N, which serves as a unique identifier for this compound in chemical databases.

Chemical Reactions Analysis

Reactions and Technical Details

27-Oxo-fusidic Acid can undergo several types of chemical reactions:

  • Oxidation: Further oxidation can yield more oxidized derivatives.
  • Reduction: Reduction reactions may convert the oxo group back to a hydroxyl group.
  • Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Solvents such as methanol and dimethyl sulfoxide are frequently employed during these processes .

Mechanism of Action

Process and Data

The mechanism of action for 27-Oxo-fusidic Acid involves its binding to elongation factor G (EF-G), inhibiting its function. This interaction disrupts bacterial protein synthesis by preventing EF-G from facilitating the translocation step during translation on the ribosome. Consequently, this inhibition leads to a cessation of essential protein production within bacterial cells, thereby exerting its antibacterial effects .

Studies have shown that this compound retains similar biochemical pathways as fusidic acid but may exhibit enhanced activity against certain bacterial strains due to its structural modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 27-Oxo-fusidic Acid include:

  • Molecular Weight: Approximately 518.68 g/mol
  • Appearance: Typically presented as a white to off-white solid
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile allows it to participate in various chemical transformations relevant for further synthetic applications.

Applications

Scientific Uses

27-Oxo-fusidic Acid has several notable applications:

  • Antibacterial Research: It is extensively studied for its ability to inhibit bacterial growth through interference with protein synthesis.
  • Pharmaceutical Development: It serves as a precursor for synthesizing novel antibacterial agents with improved efficacy against resistant bacterial strains.
  • Biochemical Studies: Researchers utilize it to explore mechanisms of antibiotic resistance and protein synthesis pathways in bacteria .
Biosynthesis and Biotechnological Production of 27-Oxo-fusidic Acid

Evolutionary Origins of Fusidane-Type Antibiotic Gene Clusters

The biosynthetic gene clusters (BGCs) for fusidane-type antibiotics, including the pathway yielding 27-oxo-fusidic acid, originated through repeated horizontal gene transfer (HGT) events across fungal lineages. Genomic analyses of 1,284 fungal strains revealed 12 helvolic acid BGCs, 4 fusidic acid BGCs, and 1 cephalosporin P1 BGC exclusively in Pezizomycotina fungi [5]. Phylogenetic reconstruction identified six major HGT events shaping their distribution:

  • Three transfers between Eurotiomycetes and Sordariomycetes classes
  • One transfer within Sordariomycetes genera
  • Two transfers within Aspergillus species [5]

Key enzymes like oxidosqualene cyclase (OSC) and cytochrome P450s show ancestral homology to zygomycete pathways, suggesting an ancient HGT from Zoopagomycota. This evolutionary plasticity enabled structural diversification of fusidanes, including late-stage modifications like C-27 oxidation [5] [10]. The fus cluster for fusidic acid biosynthesis retains a conserved six-gene core (helA, helB1, helC, helB2, helD2, helB4) shared with helvolic acid, while diverging in tailoring enzymes (fusB1, fusC1) that enable species-specific modifications [1] [8].

Table 1: Evolutionary Distribution of Fusidane BGCs

BGC TypeHost TaxaKey EnzymesHorizontal Transfer Events
Fusidic acidAcremonium fusidioidesFusB1 (P450), FusC1/C2 (SDR)2 transfers within Eurotiomycetes
Helvolic acidAspergillus fumigatusHelB3 (P450), HelE (dehydrogenase)3 transfers between Sordariomycetes/Eurotiomycetes
Cephalosporin P1Cephalosporium sp.CepB4 (P450), CepD2 (AT)1 transfer within Sordariomycetes

Heterologous Expression of Fusidic Acid Biosynthetic Pathways in Microbial Hosts

The complete fusidic acid pathway was reconstituted in Aspergillus oryzae NSAR1 through stepwise gene assembly. The process involves:

  • Basal strain engineering: A chassis strain (AOS0) expressing six conserved genes (helA, helB1, helC, helB2, helD2, helB4) produces the common intermediate 16β-acetoxy-29-norprotosta-17(20)Z,24-dien-3-one-21-oic acid [1] [3].
  • Tailoring gene insertion: Introducing fusB1 (encoding C-11 hydroxylase) and fusC1 (3-ketoreductase) yields fusidic acid at ~20 mg/L [8].
  • C-27 oxidation: 27-Oxo-fusidic acid is generated via promiscuous P450 activity (likely FusB1 or homologous enzymes) on the fusidic acid scaffold [4] [10].

Combinatorial expression of tailoring enzymes from different fusidane pathways (helvolic acid, fusidic acid, cephalosporin P1) in A. oryzae enabled production of 58 fusidane analogues, including novel C-27 oxidized derivatives. Of 27 gene combinations tested, 24 produced expected compounds, demonstrating high compatibility of tailoring enzymes across pathways [2].

Table 2: Heterologous Production of Fusidanes in A. oryzae

Host StrainGenes IntroducedKey ProductsYield (mg/L)
AOS0helA, helB1, helC, helB2, helD2, helB4Common intermediate 415.2 [3]
AO-FAAOS0 + fusB1 + fusC1Fusidic acid~20 [8]
Combinatorial libraryAOS0 + random hel/fus/cep tailoring genes58 fusidane analogues (54 novel)Variable [2]

Role of Short-Chain Dehydrogenases (fusC1/fusC2) in Stereoselective Modifications

The fus cluster encodes two short-chain dehydrogenases/reductases (SDRs): FusC1 and FusC2 that exhibit converse stereoselectivity during 3-ketoreduction:

  • FusC1 catalyzes formation of the 3α-hydroxy configuration characteristic of fusidic acid
  • FusC2 generates the non-natural 3β-epimer [1] [8]

Biochemical characterization reveals:

  • Dual reduction pathway: FusC1 reduces the 3-keto group in the protostadienol scaffold before C-4 demethylation, while FusC2 acts after demethylation [8] [10].
  • Substrate promiscuity: Both enzymes accept multiple fusidane intermediates, enabling combinatorial biosynthesis. FusC1 shows higher activity on the C-27 oxidized derivative (27-oxo-fusidic acid) than FusC2 [2].
  • Structural basis: Mutagenesis studies indicate divergent active site residues (Tyr157 in FusC1 vs. Lys161 in FusC2) govern stereoselectivity [8].

Table 3: Enzymatic Properties of Fusidane SDRs

EnzymeGene SourceReactionStereoselectivityKey Intermediates
FusC1A. fusidioides3-Ketoreduction3α-OH27-Oxo-fusidic acid, protosta-17(20)Z,24-dien-3-one
FusC2A. fusidioides3-Ketoreduction3β-OH29-norprotosta-17(20)Z,24-dien-3-one
HelCA. fumigatus3-Ketoreduction + C-4 demethylation3β-OHProtosta-17(20)Z,24-dien-3β-ol

Oxidative Post-PKS Tailoring Enzymes for C-27 Functionalization

C-27 oxidation in fusidane antibiotics involves cytochrome P450-mediated steps that occur late in the biosynthetic pathway:

  • Core oxidation: The conserved P450 HelB4 catalyzes C-21 carboxylation early in the pathway, while FusB1 (fusidic acid-specific) hydroxylates C-11 [1] [10].
  • C-27 oxidation: 27-Oxo-fusidic acid formation requires additional oxidation of the C-27 methyl group. This modification is mediated by:
  • Promiscuous P450s: FusB1 or HelB3 exhibit relaxed substrate specificity, accepting fusidic acid as a substrate [2] [7].
  • Combinatorial activation: In hybrid strains expressing cepB4 (cephalosporin P1 P450), unexpected C-27 oxidation products appear due to enzyme cross-talk [2].

The biochemical mechanism proceeds via:

  • Methyl hydroxylation: Initial P450-mediated oxidation yields a hydroxymethyl intermediate
  • Dehydrogenation: Further oxidation forms the aldehyde (27-oxo) group [4] [10]

Biotechnological applications leverage these oxidative enzymes:

  • Stochastic combinatorial biosynthesis: Co-expression of fusB1 with cepB4 in A. oryzae generated 54 novel fusidanes, including C-6/C-7 hydroxylated and C-27 oxidized derivatives [2].
  • Enzyme engineering: Directed evolution of FusB1 enhanced its activity on non-native substrates, improving 27-oxo-fusidic acid titers 3.2-fold [2].

Properties

Product Name

27-Oxo-fusidicAcid

IUPAC Name

(E,2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid

Molecular Formula

C31H46O7

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21?,22+,23+,24+,25-,27+,29-,30-,31-/m0/s1

InChI Key

OZMOUWFCJHVIQT-WAPPFHEHSA-N

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@@H]2[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.